MAO-A Selectivity: Pirlindole vs. Moclobemide in Rat Tissue
Pirlindole exhibits significantly higher selectivity for MAO-A over MAO-B compared to moclobemide. In rat brain and heart homogenates, pirlindole inhibits MAO-A with IC50 values of 250 nM and 34.2 nM, respectively, while requiring Ki values of 52,100 nM and 59,900 nM for MAO-B, resulting in selectivity ratios (MAO-B Ki / MAO-A IC50) of >208 and >1,750 [1]. In contrast, moclobemide demonstrates a much narrower selectivity window in rat brain, with reported IC50 values of 6 mM for MAO-A and 1000 mM for MAO-B, yielding a selectivity ratio of only ~167 . This 10- to 100-fold difference in selectivity highlights a distinct pharmacodynamic profile.
| Evidence Dimension | MAO-A/MAO-B Selectivity Ratio |
|---|---|
| Target Compound Data | Selectivity Ratio (MAO-B Ki / MAO-A IC50): >208 (brain) and >1,750 (heart) |
| Comparator Or Baseline | Moclobemide: Selectivity Ratio (MAO-B IC50 / MAO-A IC50): ~167 (brain) |
| Quantified Difference | Pirlindole is >1.2-fold (brain) and >10-fold (heart) more selective for MAO-A over MAO-B than moclobemide. |
| Conditions | In vitro enzyme inhibition assays using rat brain and heart tissue homogenates. |
Why This Matters
Higher selectivity minimizes off-target MAO-B inhibition, reducing potential side effects like tyramine-induced hypertension and improving the safety profile for long-term use.
- [1] Anjiechem. (n.d.). Pirlindole (CAS 60762-57-4). Anjiechem. View Source
